SAR-7226 Hydrate: Technical Guide to Dual SGLT1/2 Inhibition
SAR-7226 Hydrate: Technical Guide to Dual SGLT1/2 Inhibition
Executive Summary
SAR-7226 Hydrate (CAS: 1229167-48-9) is a potent, dual inhibitor of Sodium-Glucose Co-transporter 1 (SGLT1) and Sodium-Glucose Co-transporter 2 (SGLT2) .[1] Developed originally by Sanofi-Aventis, this compound represents a strategic evolution in metabolic therapeutics, moving beyond selective SGLT2 inhibition (e.g., dapagliflozin) to a dual-target mechanism. By blocking both renal glucose reabsorption (SGLT2) and intestinal glucose absorption (SGLT1), SAR-7226 offers a maximized glycemic control profile, making it a critical tool for researchers investigating Type 2 Diabetes Mellitus (T2DM), renal glucotoxicity, and metabolic flux.
This guide details the physicochemical properties, molecular pharmacology, and validated experimental protocols for utilizing SAR-7226 Hydrate in preclinical research.
Part 1: Chemical & Physical Profile
Structural Identity
SAR-7226 is a C-aryl glycoside , a structural class designed to resist hydrolytic cleavage by
| Attribute | Specification |
| Chemical Name | (2S,3R,4R,5S,6R)-5-fluoro-6-(hydroxymethyl)-2-((4-(4-methoxybenzyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl)oxy)tetrahydro-2H-pyran-3,4-diol hydrate |
| CAS Number | 1229167-48-9 (Hydrate); 702638-25-3 (Free Base) |
| Molecular Formula | C₁₈H₂₂F₄N₂O₇ (Hydrate form) |
| Molecular Weight | 454.37 g/mol (Note: Use this value for molarity calculations) |
| Solubility | Soluble in DMSO (>10 mM).[2] Poorly soluble in water. |
| Appearance | Solid powder (White to off-white) |
Stability & Storage
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Solid State: Stable at -20°C for >2 years. Protect from moisture (desiccate).
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Stock Solution (DMSO): Stable at -20°C for up to 6 months. Avoid repeated freeze-thaw cycles which can induce precipitation or hydrolysis of the hydrate complex.
Part 2: Mechanism of Action (Molecular Pharmacology)
The Dual Inhibition Strategy
Unlike selective SGLT2 inhibitors ("flozins") that act primarily in the renal proximal tubule, SAR-7226 targets two distinct physiological sites:
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SGLT2 (Kidney - S1/S2 Segment): Responsible for ~90% of glucose reabsorption from the glomerular filtrate.[1] Inhibition induces glycosuria , lowering plasma glucose independent of insulin.[3]
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SGLT1 (Intestine & Kidney - S3 Segment):
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Intestine: The primary transporter for dietary glucose/galactose absorption.[1] Inhibition blunts postprandial glucose excursions.[1][4]
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Kidney:[4][5][6] Responsible for reabsorbing the remaining ~10% of glucose. Dual inhibition prevents the compensatory upregulation of SGLT1 often seen with selective SGLT2 blockade.
-
Signaling & Flux Diagram
The following diagram illustrates the systemic impact of SAR-7226 on glucose flux, contrasting it with selective inhibitors.
Figure 1: Mechanism of Action for SAR-7226. Red arrows indicate inhibitory pathways; dashed lines represent blocked physiological processes.
Part 3: Experimental Protocols
Protocol 1: In Vitro SGLT1/2 Inhibition Assay
Objective: To quantify the IC50 of SAR-7226 against SGLT1 and SGLT2 using a radioactive glucose analog. Rationale: Methyl-α-D-[U-14C]-glucopyranoside (AMG) is used because it is a substrate for SGLT proteins but is not metabolized by glycolytic enzymes, ensuring the signal reflects transport only.
Materials:
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Assay Buffer: Sodium-free (Choline-Cl replacement) and Sodium-containing (NaCl) buffers.
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¹⁴C-AMG (Specific Activity ~300 mCi/mmol).
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SAR-7226 Stock (10 mM in DMSO).
Workflow:
-
Seeding: Plate CHO-hSGLT1 and CHO-hSGLT2 cells in 96-well ScintiPlates (30,000 cells/well). Incubate 24h.
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Wash: Remove culture medium. Wash cells 2x with 200 µL Sodium-Free Buffer to remove residual glucose and sodium.
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Treatment: Add 50 µL of Assay Buffer (containing 140 mM NaCl) + SAR-7226 (Concentration range: 0.1 nM to 10 µM).
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Control: DMSO vehicle only.
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Background: Sodium-free buffer (defines non-specific uptake).
-
-
Substrate Addition: Add 50 µL ¹⁴C-AMG (Final conc: 10 µM). Incubate for 60 minutes at 37°C .
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Termination: Aspirate buffer. Wash 3x with 200 µL ice-cold stop solution (Phlorizin 100 µM can be added to stop solution to ensure transport cessation).
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Quantification: Measure radioactivity (CPM) via liquid scintillation counting.
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Analysis: Calculate % Inhibition relative to vehicle control. Fit data to a non-linear regression model to determine IC50.
Protocol 2: In Vivo Efficacy (OGTT in db/db Mice)
Objective: To assess the dual effect of SAR-7226 on blunting postprandial glucose (SGLT1 effect) and promoting excretion (SGLT2 effect). Model: db/db mice (Leptin receptor deficient) are the gold standard for T2DM drug testing.
Workflow Diagram:
Figure 2: Preclinical workflow for evaluating SAR-7226 efficacy.
Detailed Steps:
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Preparation: Fast db/db mice (10-12 weeks old) for 6 hours.
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Formulation: Suspend SAR-7226 in 0.5% Methylcellulose or 20% Hydroxypropyl-β-cyclodextrin. Ensure the "Hydrate" mass correction is applied (1 mg active
1 mg powder). -
Dosing: Administer SAR-7226 via oral gavage (PO) 30 minutes prior to glucose challenge.
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Dose Range: 0.1, 1.0, 3.0, 10.0 mg/kg.
-
-
Glucose Challenge: Administer D-glucose (2 g/kg) PO.
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Sampling: Measure blood glucose via tail vein glucometer at t=0, 15, 30, 60, and 120 min.
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Urinalysis: Place a subset of mice in metabolic cages to collect 0-24h urine. Measure urinary glucose concentration (UGE) to confirm SGLT2 blockade.
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Expected Result: SAR-7226 should show a left-shifted glucose excursion curve (lower peak) compared to selective SGLT2 inhibitors due to the added gut blockade.
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Part 4: Handling & Safety
Preparation of Stock Solutions
The molecular weight of SAR-7226 Hydrate (454.37 g/mol ) differs from the free base. Failure to account for this will result in under-dosing.
Calculation for 10 mM Stock (10 mL):
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Solvent: 100% DMSO. Vortex until fully dissolved.
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Aliquot: Store in single-use aliquots at -20°C.
Safety Precautions
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Research Use Only: Not for human consumption.
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Exposure: Potentially bioactive.[2][5][7] Wear nitrile gloves, lab coat, and safety glasses. Handle in a fume hood to avoid inhalation of powder.
References
-
MedKoo Biosciences. SAR-7226 Hydrate Product Datasheet. Retrieved from . (Source for chemical structure, CAS, and physical properties).
-
Albertoni Borghese, M. F., & Majowicz, M. P. (2009).[5] Inhibitors of sodium/glucose cotransport.[1][2][3][5][6][8][9] Drugs of the Future, 34(4).[5] (Review discussing SAR-7226 in the context of SGLT inhibitors).
-
Handlon, A. L. (2005).[10] Sodium glucose co-transporter 2 (SGLT2) inhibitors as potential antidiabetic agents.[1][2][3][5][6][8][9][11][12] Expert Opinion on Therapeutic Patents, 15(11), 1531-1540.[10] (Early patent literature grounding the development of Sanofi's SGLT program).
-
Hevey, R. (2022).[3][13] The Synthesis and Glycoside Formation of Polyfluorinated Carbohydrates. Chemical Reviews, 122. (Details the fluorination chemistry relevant to SAR-7226 stability).
- Zambrowicz, B., et al. (2012). LX4211, a dual SGLT1/SGLT2 inhibitor, improved glycemic control in patients with type 2 diabetes in a randomized, placebo-controlled trial. Clinical Pharmacology & Therapeutics, 92(2), 158-169. (Provides the clinical rationale and comparative mechanism for dual inhibition protocols).
Sources
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- 2. Portico [access.portico.org]
- 3. Sodium-Glucose Co-Transporter-2 Inhibitors in Type 1 Diabetes: A Scoping Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. Comparison of SGLT1, SGLT2, and Dual Inhibitor biological activity in treating Type 2 Diabetes Mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ildiabeteonline.it [ildiabeteonline.it]
- 8. scribd.com [scribd.com]
- 9. books.rsc.org [books.rsc.org]
- 10. US8470841B2 - Heterocyclic compounds, processes for their preparation, medicaments comprising these compounds, and the use thereof - Google Patents [patents.google.com]
- 11. Portico [access.portico.org]
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